An In-depth Technical Guide to NLS (PKKKRKV) Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to NLS (PKKKRKV) Hydrochloride for Researchers and Drug Development Professionals
Abstract
NLS (PKKKRKV) hydrochloride is the salt form of a synthetically produced heptapeptide (B1575542) with the amino acid sequence Pro-Lys-Lys-Lys-Arg-Lys-Val. This peptide sequence constitutes a classical monopartite Nuclear Localization Signal (NLS) originally identified from the Simian Virus 40 (SV40) large T antigen. Its principal biological function is to facilitate the transport of macromolecules from the cytoplasm into the cell nucleus. This is achieved through a well-defined pathway involving the nuclear import machinery, primarily the importin α/β heterodimer. The cationic nature of the peptide allows it to interact with negatively charged molecules such as DNA and RNA, making it a valuable tool in gene delivery and drug targeting research. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of NLS (PKKKRKV) hydrochloride, complete with quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Chemical and Physical Properties
NLS (PKKKRKV) hydrochloride is a highly pure, synthetic peptide provided as a hydrochloride salt to improve its stability and solubility in aqueous solutions. The core peptide, PKKKRKV, possesses a high density of basic amino acid residues (lysine and arginine), contributing to its positive charge at physiological pH and its ability to interact with the nuclear import machinery.
| Property | Value | Reference |
| Amino Acid Sequence | Pro-Lys-Lys-Lys-Arg-Lys-Val | [1][2] |
| Molecular Formula (Base Peptide) | C40H78N14O8 | [1] |
| Molecular Weight (Base Peptide) | 883.14 g/mol | [1] |
| Molecular Weight (Hydrochloride Salt) | 919.60 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥99% | [1] |
| Solubility | Soluble in water | [1] |
Mechanism of Action: The Classical Nuclear Import Pathway
The translocation of large molecules across the nuclear envelope is a regulated process mediated by NLSs. The PKKKRKV sequence is a classical NLS that is recognized by the importin α subunit of the importin α/β heterodimeric transport receptor.[4][5]
The import process can be summarized in the following steps:
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Recognition and Binding: In the cytoplasm, the NLS-containing cargo protein (or a molecule conjugated to the NLS peptide) is recognized and bound by importin α.[6][7]
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Formation of the Ternary Complex: The importin α/cargo complex then binds to importin β, forming a ternary import complex.[4]
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Translocation through the Nuclear Pore Complex (NPC): Importin β mediates the docking of the ternary complex to the NPC and facilitates its translocation through the central channel.[4]
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Cargo Release: Once inside the nucleus, the small GTPase Ran, in its GTP-bound state (Ran-GTP), binds to importin β. This binding induces a conformational change that leads to the dissociation of the complex and the release of the cargo and importin α.[4]
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Recycling of Receptors: The importin β/Ran-GTP complex is exported back to the cytoplasm, where GTP hydrolysis to GDP, stimulated by RanGAP, leads to the dissociation of the complex, making importin β available for another round of import. Importin α is also recycled back to the cytoplasm.
Caption: Classical nuclear import pathway mediated by NLS (PKKKRKV).
Experimental Applications and Protocols
The primary application of NLS (PKKKRKV) hydrochloride is to enhance the nuclear delivery of various molecules, including plasmid DNA, oligonucleotides, proteins, and nanoparticles, for research and therapeutic purposes.
Gene Delivery
NLS (PKKKRKV) has been shown to significantly enhance the transfection efficiency of non-viral gene delivery vectors.[4] By conjugating the NLS peptide to a gene delivery vector or the plasmid DNA itself, the nuclear uptake of the genetic material is greatly improved, leading to higher transgene expression.
Quantitative Data on Transfection Enhancement:
| Cell Line | Vector | Transfection Enhancement (fold-increase) | Reference |
| Various | Cationic lipids and polymers | 10 to 1,000 | [4] |
| 3T3 | Cationic lipid (Transfectam) | ~100 | [5] |
| 3T3 | Cationic polymer (PEI) | ~1,000 | [5] |
| BNL CL.2 | PEI | ~100 | [5] |
Experimental Protocol: NLS-mediated Plasmid DNA Transfection
This protocol provides a general framework for using NLS (PKKKRKV) hydrochloride to enhance plasmid DNA transfection. Optimization of concentrations and ratios is recommended for specific cell types and plasmids.
Materials:
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NLS (PKKKRKV) hydrochloride
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Plasmid DNA encoding the gene of interest
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Cationic lipid or polymer-based transfection reagent (e.g., Lipofectamine®, PEI)
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Opti-MEM® I Reduced Serum Medium or similar
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Mammalian cell line of choice
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Complete cell culture medium
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Sterile microcentrifuge tubes
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Reporter gene assay system (e.g., luciferase, GFP)
Procedure:
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Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Preparation of NLS-DNA Complexes:
-
Dilute the desired amount of plasmid DNA in Opti-MEM®.
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In a separate tube, dilute the NLS (PKKKRKV) hydrochloride in Opti-MEM®. The molar ratio of NLS to DNA may need to be optimized, with reported ratios ranging from 1:1 to over 100:1.
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Add the diluted NLS to the diluted DNA and mix gently by pipetting. Incubate for 15-30 minutes at room temperature to allow for complex formation.
-
-
Preparation of Transfection Complexes:
-
Dilute the cationic transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Add the diluted transfection reagent to the NLS-DNA complex solution. Mix gently and incubate for 15-30 minutes at room temperature to form the final transfection complexes.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add fresh, serum-free or complete medium (depending on the transfection reagent) to the cells.
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Add the transfection complexes dropwise to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, replace the transfection medium with fresh, complete culture medium.
-
Continue to incubate the cells for 24-72 hours.
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Analyze transgene expression using the appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).
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Caption: A generalized workflow for performing NLS-enhanced gene transfection.
Concluding Remarks
NLS (PKKKRKV) hydrochloride is a powerful and versatile tool for researchers in molecular biology, cell biology, and drug development. Its ability to harness the cell's natural nuclear import machinery provides a robust method for enhancing the delivery of macromolecules to the nucleus. The information and protocols provided in this guide serve as a starting point for the successful application of this peptide in a variety of experimental contexts. As with any biological reagent, optimization of experimental conditions is crucial for achieving the desired outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NLS (PKKKRKV) (hydrochloride)|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Gene delivery: A single nuclear localization signal peptide is sufficient to carry DNA to the cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human-derived NLS enhance the gene transfer efficiency of chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLS (PKKKRKV) (hydrochloride) - MedChem Express [bioscience.co.uk]
